Technical Guide: (S)-Tetrahydro-2H-pyran-3-carbaldehyde in Asymmetric Synthesis
Technical Guide: (S)-Tetrahydro-2H-pyran-3-carbaldehyde in Asymmetric Synthesis
This guide outlines the technical specifications, synthetic pathways, and critical handling protocols for (S)-tetrahydro-2H-pyran-3-carbaldehyde , a high-value chiral building block in medicinal chemistry.
Executive Summary & Chemical Identity
(S)-Tetrahydro-2H-pyran-3-carbaldehyde is a chiral heterocyclic aldehyde used primarily as a "chiral pool" equivalent in the synthesis of pharmaceutical intermediates. Unlike its 2-substituted counterparts (which are anomeric and chemically distinct), the 3-substituted isomer functions as a conformationally restricted aliphatic aldehyde.
Its primary value lies in the (S)-stereocenter at the
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | (3S)-Tetrahydro-2H-pyran-3-carbaldehyde | |
| CAS Number | 77342-93-9 (Racemate)N/A (Specific (S)-isomer often custom synthesized) | Note: Often sourced as the stable acid precursor (CAS 873397-34-3). |
| Molecular Formula | C₆H₁₀O₂ | |
| Molecular Weight | 114.14 g/mol | |
| Boiling Point | 110–114 °C (at 50 mmHg) | Extrapolated from racemate data. |
| Density | ~1.08 g/mL | |
| Chirality | (S)-Enantiomer | |
| Solubility | DCM, THF, MeOH, Water (Partial) | High polarity due to ether/aldehyde functions. |
Critical Handling: The Alpha-Chiral Dilemma
WARNING: The structural integrity of (S)-tetrahydro-2H-pyran-3-carbaldehyde is compromised by its acidity at the C3 position.
Mechanism of Racemization
The hydrogen atom at C3 is
Figure 1: Racemization pathway via keto-enol tautomerism. The planar enol intermediate destroys the stereochemical information.
Stabilization Protocols
To maintain >98% ee (enantiomeric excess), researchers must adopt a "Just-in-Time" synthesis strategy:
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Precursor Storage: Store the stable (S)-tetrahydro-2H-pyran-3-carboxylic acid or its methyl ester rather than the aldehyde.
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Temperature Control: Perform all oxidations or reductions below -60°C .
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Buffer Systems: Avoid free amines or hydroxides. Use buffered conditions (e.g., Pyridine/SO₃ complex) for oxidations.
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Trapping: If storage is unavoidable, convert immediately to a chiral acetal or bisulfite adduct , which locks the stereocenter.
Synthetic Routes & Manufacturing
Reliable access to the (S)-enantiomer typically follows one of two pathways: Chiral Pool Synthesis (from Glucose) or Asymmetric Resolution.
Pathway A: Reduction of Chiral Acid (Recommended)
The most robust method involves reducing the commercially available (S)-acid.
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Starting Material: (S)-Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3).
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Activation: Convert to the Weinreb Amide (using N,O-dimethylhydroxylamine/EDC).
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Reduction: Treat with DIBAL-H or LiAlH₄ at -78°C.
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Why Weinreb? It prevents over-reduction to the alcohol and stabilizes the tetrahedral intermediate, preventing racemization until quench.
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Pathway B: Enzymatic Kinetic Resolution
For large-scale manufacturing where cost is a driver, racemic esters are resolved.
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Substrate: Racemic methyl tetrahydro-2H-pyran-3-carboxylate.
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Biocatalyst: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).
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Process: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid (or vice versa), allowing physical separation of the enantiomers.
Figure 2: Recommended synthetic workflow to preserve optical purity.
Reactivity & Applications in Drug Discovery
The (S)-tetrahydro-2H-pyran-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, often used to improve the solubility and metabolic stability of lipophilic drugs.
Key Reactions
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Reductive Amination (High Value):
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Reaction: Aldehyde + Amine + NaBH(OAc)₃.
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Application: Installing the THP ring onto amine-bearing pharmacophores (e.g., in kinase inhibitors).
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Note: Use mild reducing agents (STAB) to avoid epimerization.
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Wittig/HWE Olefination:
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Reaction: Aldehyde + Ylide.
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Application: Chain extension to form unsaturated esters.
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C-H Functionalization:
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The ether oxygen activates the C2 position, allowing for further functionalization if needed, though this is rare when starting with the C3-aldehyde.
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Case Study: DPP-4 Inhibitors & Neurological Agents
Tetrahydropyran rings are bioisosteres for cyclohexanes and piperidines. In Dipeptidyl Peptidase-4 (DPP-4) inhibitors (used for Type 2 Diabetes), the THP ring provides:
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Conformational Locking: The ring holds substituents in a precise orientation for receptor binding.
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Polarity Balance: The ether oxygen lowers LogP compared to cyclohexane, improving oral bioavailability.
Experimental Protocol: "Flash" Reductive Amination
This protocol is designed to couple the aldehyde immediately after generation to prevent racemization.
Objective: Synthesis of (S)-N-benzyl-tetrahydro-2H-pyran-3-amine.
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Generation:
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Dissolve (S)-N-methoxy-N-methyltetrahydro-2H-pyran-3-carboxamide (1.0 eq) in anhydrous THF.
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Cool to -78°C .
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Add DIBAL-H (1.2 eq) dropwise over 20 min. Stir for 1 hour.
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Crucial Step: Quench with cold Rochelle's salt solution. Extract rapidly with cold ether. Do not concentrate to dryness. Keep the aldehyde in solution at 0°C.
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Coupling:
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To the cold aldehyde solution, add Benzylamine (1.1 eq) and Acetic Acid (1.5 eq).
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Stir for 15 min at 0°C to form the imine.
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Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.
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Allow to warm to room temperature over 2 hours.
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Validation:
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Analyze product via Chiral HPLC (e.g., Chiralcel OD-H column) to verify enantiomeric excess has been maintained.
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References
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Sigma-Aldrich. Tetrahydro-pyran-3-carbaldehyde Product Specification.Link
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PubChem. Compound Summary: Tetrahydro-2H-pyran-3-carboxylic acid.Link
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ChemicalBook. Tetrahydro-2H-pyran-3-carboxylic acid Properties and Suppliers.Link
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Journal of the American Chemical Society. Visible Light-Promoted Deracemization of α-Amino Aldehydes.[1][2] (Mechanistic insight on alpha-racemization). Link
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Organic Chemistry Portal. Synthesis of Tetrahydropyrans: Prins Cyclization and Related Methods.Link
